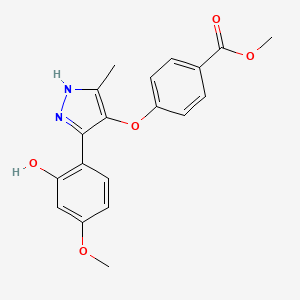

methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Description

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a pyrazole-based benzoate ester featuring a hydroxyl-methoxyphenyl substituent on the pyrazole ring. Its molecular formula is C₁₉H₁₈N₂O₅, with a molecular weight of 354.36 g/mol and CAS number EN 300-395888 . Its synthesis likely involves nucleophilic substitution or esterification steps, as inferred from analogous pyrazole derivatives .

Properties

IUPAC Name |

methyl 4-[[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-11-18(26-13-6-4-12(5-7-13)19(23)25-3)17(21-20-11)15-9-8-14(24-2)10-16(15)22/h4-10,22H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZQSMAQQCQZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate, also known by its CAS number 879759-57-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

The molecular formula for this compound is , with a molecular weight of approximately 348.36 g/mol. The compound exhibits notable solubility characteristics and has been synthesized for various biological evaluations.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₅ |

| Molecular Weight | 348.36 g/mol |

| CAS Number | 879759-57-6 |

| Density | Not specified |

| Melting Point | Not available |

Biological Activities

Research has revealed that this compound exhibits a range of biological activities, including:

1. Antioxidant Activity

- The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress and preventing cellular damage.

2. Antimicrobial Activity

- In vitro studies have shown that this compound possesses antimicrobial effects against various bacterial strains. It has been particularly effective against Gram-positive bacteria, indicating potential applications in treating infections .

3. Anti-inflammatory Effects

- The compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Studies indicate that it can reduce the production of pro-inflammatory cytokines .

4. Anticancer Properties

- Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. Its ability to induce apoptosis in tumor cells has been explored, suggesting its potential as an anticancer agent .

The biological activity of this compound is likely mediated through multiple pathways:

1. Interaction with Enzymes

- The compound may interact with specific enzymes involved in metabolic pathways, modulating their activity and influencing cellular responses.

2. Modulation of Cell Signaling Pathways

- It is hypothesized that the compound can affect key signaling pathways associated with inflammation and cell proliferation, contributing to its therapeutic effects .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study published in MDPI evaluated the antimicrobial effects of various derivatives, including this compound, demonstrating significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

- Antioxidant Evaluation : Research conducted on the antioxidant properties showed that this compound effectively scavenges free radicals, supporting its potential use in formulations aimed at reducing oxidative stress .

- Cytotoxicity Assay : A cytotoxicity assay performed on human cancer cell lines revealed that the compound induces apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole-based benzoate esters and related derivatives, focusing on structural features, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 2-hydroxy-4-methoxyphenyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to simpler methyl or phenyl substituents (e.g., ). This may improve interactions with biological targets, such as enzymes or receptors.

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods for pyrazole-based esters, such as Vilsmeier–Haack formylation (used in related pyrazole-carbaldehyde synthesis ) or ester hydrolysis (e.g., lithium hydroxide-mediated deprotection ).

- In contrast, Fenpyroximate’s tert-butyl ester group requires specialized protecting-group strategies , highlighting divergent synthetic challenges.

Crystallographic Analysis :

- Structural data for pyrazole derivatives often rely on tools like SHELXL for refinement and ORTEP-3 for visualization . The target compound’s hydroxyl and methoxy groups may influence crystal packing via H-bonding, as seen in analogous structures (e.g., ).

Research Findings and Implications

- Solubility and Bioavailability: The target compound’s hydroxyl group may improve aqueous solubility compared to non-polar derivatives like , but its methoxy and benzoate groups could limit membrane permeability .

- Agrochemical Potential: While Fenpyroximate’s efficacy stems from its phenoxy and tert-butyl groups , the target compound’s hydroxyl-methoxyphenyl moiety may offer novel modes of action, warranting insecticidal or antifungal testing.

- Medicinal Chemistry : Pyrazole derivatives with polar substituents (e.g., hydroxyl, methoxy) are explored for kinase inhibition or COX-2 modulation . The target compound’s structure aligns with these motifs.

Q & A

Q. Basic

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation (Category 4 acute toxicity per EU-GHS) .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water .

What strategies optimize reaction yields in multi-step syntheses of this pyrazole derivative?

Q. Advanced

- Catalyst selection : Copper(II) ions enhance cyclization efficiency in multi-component reactions .

- Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes side-product formation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for ≥95% purity .

How can computational tools enhance structural validation of this compound?

Q. Advanced

- SHELX suite : Refine hydrogen bonding networks using DFIX and DANG restraints for accurate bond lengths/angles .

- ORTEP-3 : Generate publication-quality thermal ellipsoid plots to highlight steric strain or packing defects .

- Mercury CSD : Compare packing motifs with Cambridge Structural Database entries to identify polymorphic risks .

What structure-activity relationship (SAR) hypotheses can be derived from analogous pyrazole derivatives?

Q. Advanced

- Bioactivity prediction : The 2-hydroxy-4-methoxy phenyl group may enhance antimicrobial activity (observed in similar pyrazole-oxadiazoles) .

- Substituent effects : Methyl groups at pyrazole C5 improve metabolic stability, while ester moieties influence solubility .

- Computational docking : Use AutoDock Vina to map interactions with cytochrome P450 enzymes or microbial targets .

How is purity rigorously assessed for this compound, and what are common contaminants?

Q. Basic

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities ≥0.1% .

- TLC : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Common contaminants : Unreacted hydrazide precursors or phosphoryl chloride byproducts .

What advanced techniques resolve spectral inconsistencies (e.g., unexpected NMR peaks)?

Q. Advanced

- 2D NMR : HSQC and HMBC correlate proton-carbon couplings to confirm connectivity .

- Mass spectrometry : ESI-MS/MS fragments verify degradation products or tautomeric forms .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing peak broadening .

How are multi-component reactions (MCRs) leveraged in synthesizing this compound?

Q. Advanced

- Copper(II)-mediated MCRs : Combine pyrazole, benzoate, and phenol precursors in one pot for atom economy .

- Solvent optimization : DMF or THF improves solubility of aromatic intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min) .

How can environmental degradation pathways be studied for this compound in research settings?

Q. Advanced

- Photolysis : Expose to UV light (254 nm) in aqueous acetonitrile; monitor by LC-MS for hydroxylated byproducts .

- Hydrolysis : Assess pH-dependent stability (e.g., t1/2 at pH 2, 7, 12) via NMR kinetics .

- QSAR modeling : Predict ecotoxicity using EPI Suite™ or TEST software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.